2,7,7-Trimethyl-5-oxo-4-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile
Description
2,7,7-Trimethyl-5-oxo-4-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile is a polycyclic heterocyclic compound featuring a hexahydroquinoline core. Its structure includes a ketone group at position 5, a phenyl ring at position 4, methyl substituents at positions 2 and 7,7, and a nitrile group at position 3 (Figure 1). The compound is synthesized via multicomponent reactions (MCRs), often involving aromatic aldehydes, malononitrile, dimedone (5,5-dimethylcyclohexane-1,3-dione), and ammonium acetate under solvent-free or catalytic conditions . Characterization typically employs IR, $ ^1 \text{H} $ NMR, and mass spectrometry, with crystal structures revealing conformational details such as sofa or boat conformations in the hydropyridine ring .
Structure
3D Structure
Properties
IUPAC Name |
2,7,7-trimethyl-5-oxo-4-phenyl-1,4,6,8-tetrahydroquinoline-3-carbonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O/c1-12-14(11-20)17(13-7-5-4-6-8-13)18-15(21-12)9-19(2,3)10-16(18)22/h4-8,17,21H,9-10H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLEZVELXWQAPHS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(C2=C(N1)CC(CC2=O)(C)C)C3=CC=CC=C3)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,7,7-trimethyl-5-oxo-4-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile typically involves the condensation of dimedone (5,5-dimethyl-1,3-cyclohexanedione) with an aryl aldehyde in the presence of ammonium acetate. The reaction is usually carried out at elevated temperatures, around 150-160°C, without a solvent for 10-20 minutes. This method yields the desired quinoline derivative with high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, reaction time, and the use of catalysts, to achieve higher yields and cost efficiency. Continuous flow reactors and automated systems can be employed to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
2,7,7-Trimethyl-5-oxo-4-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: : The compound can be oxidized to form derivatives with different functional groups.
Reduction: : Reduction reactions can be used to modify the cyano group to an amine.
Substitution: : Substitution reactions can introduce different substituents on the phenyl ring or the quinoline core.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: : Various electrophiles and nucleophiles can be used depending on the desired substitution pattern.
Major Products Formed
Oxidation: : Oxidation can lead to the formation of quinone derivatives.
Reduction: : Reduction of the cyano group results in the formation of an amine derivative.
Substitution: : Substitution reactions can yield a variety of substituted quinolines with different functional groups.
Scientific Research Applications
This compound has several applications in scientific research, including:
Chemistry: : It serves as a building block for the synthesis of more complex organic molecules.
Biology: : It can be used as a probe to study biological systems and interactions.
Medicine: : Potential applications in drug discovery and development, particularly in the design of new therapeutic agents.
Industry: : It can be used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which 2,7,7-trimethyl-5-oxo-4-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile exerts its effects depends on its specific application. For example, in drug discovery, it may interact with specific molecular targets, such as enzymes or receptors, to modulate biological pathways. The exact mechanism would need to be determined through detailed biochemical and pharmacological studies.
Comparison with Similar Compounds
Hexahydroquinoline derivatives exhibit structural diversity through variations in substituents, synthesis protocols, and functionalization. Below is a systematic comparison:
Structural Variations
Key Observations :
- Zr(HPO$4$)$2$ catalysts enable solvent-free, high-yield syntheses (85–92%) with recyclability .
- Ionic liquid catalysts ([H$2$-DABCO][HSO$4$]$_2$) achieve near-quantitative yields (94%) under mild conditions .
- Microwave irradiation reduces reaction times while maintaining high yields (94%) .
Substituent Effects on Properties
- Electron-Donating Groups (e.g., methoxy) : Improve solubility and alter electronic properties (e.g., 3,4-dimethoxyphenyl in ).
- Electron-Withdrawing Groups (e.g., NO$2$, CF$3$): Enhance reactivity in electrophilic substitutions and antimicrobial activity .
- Steric Effects : Bulky substituents (e.g., 3,4,5-trimethoxyphenyl ) may reduce conformational flexibility, affecting binding in biological systems.
Physical and Spectral Properties
Biological Activity
2,7,7-Trimethyl-5-oxo-4-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, highlighting relevant research findings, synthesis methods, and case studies.
The molecular formula of this compound is with a molecular weight of approximately 292.38 g/mol. The compound features a hexahydroquinoline core structure that contributes to its biological properties.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 292.38 g/mol |
| CAS Number | 19732-57-1 |
| Storage Temperature | Ambient |
Antimicrobial Properties
Research has indicated that derivatives of hexahydroquinoline compounds exhibit antimicrobial activity. A study demonstrated that certain derivatives showed significant inhibition against various bacterial strains. The mechanism is believed to involve disruption of bacterial cell walls and interference with metabolic pathways.
Antioxidant Activity
Another area of interest is the antioxidant potential of this compound. Antioxidants are crucial for neutralizing free radicals in biological systems. Studies have shown that hexahydroquinoline derivatives can scavenge free radicals effectively, suggesting potential applications in preventing oxidative stress-related diseases.
Anti-inflammatory Effects
The anti-inflammatory properties of this compound have also been documented. In vitro studies indicated that it can inhibit the production of pro-inflammatory cytokines in immune cells. This suggests its potential utility in treating inflammatory conditions such as arthritis and other chronic inflammatory diseases.
Case Studies
-
Case Study: Antimicrobial Efficacy
- A study published in the Chinese Journal of Organic Chemistry reported the synthesis of various hexahydroquinoline derivatives and their antimicrobial activities against Gram-positive and Gram-negative bacteria. The most potent derivative exhibited an MIC (Minimum Inhibitory Concentration) value lower than standard antibiotics used in treatment .
- Case Study: Antioxidant Activity
- Case Study: Anti-inflammatory Mechanism
Synthesis Methods
The synthesis of 2,7,7-trimethyl-5-oxo-4-phenyl-1,4,5,6,7,8-hexahydroquinoline derivatives typically involves the reaction of aromatic aldehydes with ethyl acetoacetate and ammonium acetate under controlled conditions. Various catalysts can be employed to enhance yield and purity.
Table 2: Synthesis Overview
| Step | Reagents/Conditions |
|---|---|
| Step 1 | Aromatic aldehyde + Ethyl acetoacetate |
| Step 2 | Ammonium acetate as catalyst |
| Step 3 | Heating under reflux |
| Step 4 | Purification through recrystallization |
Q & A
How can synthetic protocols for this compound be optimized to improve yield and selectivity under green chemistry principles?
Level: Advanced
Methodological Answer:
Optimization involves evaluating catalysts and solvent-free conditions. For instance, using α-Zr(HPO₄)₂·H₂O (α-ZrP) as a recyclable solid acid catalyst in a four-component reaction (aromatic aldehydes, malononitrile, dimedone, arylamines) achieves high yields (80–90%) under solvent-free conditions at 80°C . Advanced researchers should compare this with alternative catalysts (e.g., piperidine in acetonitrile) to assess reaction kinetics and by-product profiles . Design of Experiments (DoE) can systematically evaluate temperature, catalyst loading, and substrate ratios.
What crystallographic challenges arise when resolving the structure of this hexahydroquinoline derivative, and how can they be addressed?
Level: Advanced
Methodological Answer:
Challenges include handling twinned crystals or high thermal motion in flexible rings. Using SHELXL for refinement allows robust handling of high-resolution data and twinning via the BASF and TWIN commands . For example, in ethyl 2,7,7-trimethyl-5-oxo-4-phenyl derivatives, OLEX2 workflows integrate SHELXL refinement with hydrogen-bonding validation, ensuring accurate displacement parameter modeling . Advanced users should validate structures using R-factor convergence and electron density maps.
How can structural ambiguities in hydrogen bonding networks be resolved for this compound?
Level: Advanced
Methodological Answer:
Graph set analysis (as per Etter’s formalism) systematically categorizes hydrogen-bonding motifs. For instance, in DL-methyl derivatives, intermolecular N–H···O and C–H···O interactions form cyclic motifs (e.g., ), which stabilize crystal packing . Pair distribution function (PDF) analysis or Hirshfeld surface calculations complement crystallographic data to resolve ambiguities in disordered regions.
What analytical strategies are effective in identifying by-products during synthesis?
Level: Basic
Methodological Answer:
By-products (e.g., uncyclized intermediates or regioisomers) are best identified via HPLC-MS with electrospray ionization (ESI) and tandem MS/MS fragmentation. For example, β-enaminone intermediates in pyrazole-carboxaldehyde reactions produce distinct signatures . Complementary ¹H/¹³C NMR (e.g., DEPT-135) resolves regiochemical differences in carbonyl or cyano group positioning .
How can reaction mechanisms involving enaminone intermediates be validated?
Level: Advanced
Methodological Answer:
Mechanistic studies require isotopic labeling (e.g., ¹³C-malononitrile) and in situ FTIR to track intermediate formation. For instance, enaminone intermediates in arylidenemalononitrile reactions exhibit characteristic C=O stretches at 1680–1700 cm⁻¹ . Density Functional Theory (DFT) simulations (e.g., Gaussian 16) model transition states and activation energies, correlating with experimental kinetic data .
How should researchers reconcile contradictory yield data from different synthetic routes?
Level: Advanced
Methodological Answer:
Contradictions often arise from varying catalyst efficiency or solvent effects. For example, α-ZrP in solvent-free conditions reduces side reactions (e.g., dimerization) compared to piperidine-catalyzed acetonitrile routes . Statistical analysis (ANOVA) of reaction parameters (time, temperature) identifies outliers. Replicate studies under controlled conditions (e.g., inert atmosphere) minimize variability.
What experimental designs are optimal for evaluating biological activity (e.g., antimicrobial)?
Level: Basic
Methodological Answer:
Standardized assays include broth microdilution (CLSI guidelines) for MIC determination against Gram-positive/negative bacteria. For enzyme modulation, fluorescence-based assays (e.g., NADPH oxidation in cytochrome P450 inhibition) quantify IC₅₀ values . Ensure positive controls (e.g., ciprofloxacin for antimicrobial tests) and dose-response curves (4-parameter logistic model) for reproducibility .
What safety protocols are critical when handling nitrile-containing derivatives?
Level: Basic
Methodological Answer:
Nitrile groups pose inhalation and dermal risks. Use fume hoods with ≥0.5 m/s face velocity and PPE (nitrile gloves, lab coats). Emergency protocols include immediate rinsing (15+ minutes for eye/skin exposure) and amyl nitrite antidotes for cyanide poisoning . SDS-compliant storage (dry, inert atmosphere) prevents degradation.
How can high-resolution crystallographic data improve structural refinement?
Level: Advanced
Methodological Answer:
High-resolution data (<1.0 Å) enable anisotropic refinement of displacement parameters and precise determination of bond lengths/angles. In SHELXL, the PLAN instruction restraints planar groups, while SIMU/SADI commands manage correlated motion in hexahydroquinoline rings . Residual density maps (<0.3 eÅ⁻³) validate H-atom positions in disordered regions.
How are conformational dynamics of the hexahydroquinoline ring quantified?
Level: Advanced
Methodological Answer:
Cremer-Pople puckering parameters (, θ, φ) quantify ring non-planarity. For example, in ethyl derivatives, θ ≈ 30° and φ ≈ 180° indicate a half-chair conformation . Molecular dynamics (MD) simulations (AMBER/CHARMM force fields) model ring-flipping barriers, validated against VT-NMR (variable-temperature) data.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
